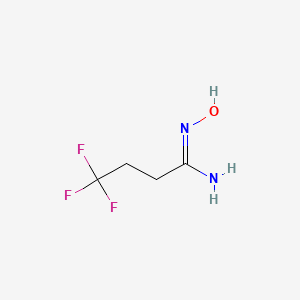

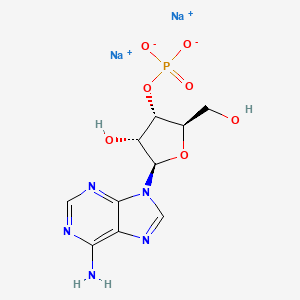

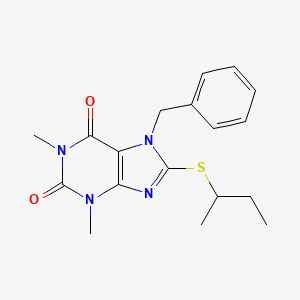

![molecular formula C21H19N3OS3 B2538717 2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 672950-77-5](/img/structure/B2538717.png)

2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been explored through various methods. One approach involves the reaction of 7-chloro-9-(methylsulfanyl)-4-(propan-2-yl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine to yield 7-amino, 7-azido, and 7-alkylsulfanyl derivatives . Another study reports the reaction of 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one with arylsulfanyl chlorides in chloroform, leading to addition products that are further converted into arylsulfanylthiazinopyridopyrimidines using sodium acetate . Additionally, alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones has been identified as a versatile route to biologically active pyrimidines, with regioselectivity influenced by the type of solvent used .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives has been characterized using various spectroscopic methods. For instance, the azido-tetrazole tautomerism of methylsulfanyl thieno[3,2-d]pyrimidine derivatives has been observed, with the azido form present in solution and the tetrazole form crystallizing out . The alkylation study provides insights into the regioselectivity of the reaction, with NMR and XRD confirming the formation of N- or S-substituted pyrimidines .

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidine derivatives is highlighted by their ability to undergo various transformations. The azido derivative exhibits tautomerism between azido and tetrazole forms , while the alkylation reactions lead to selective formation of N- or S-substituted pyrimidines depending on the solvent polarity and the nature of the substituents . The addition of arylsulfanyl chlorides to 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one demonstrates the potential for creating complex fused systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are closely related to their molecular structure and the substituents present. The azido-tetrazole tautomerism affects the solubility and crystallization behavior of these compounds . The alkylation reactions and the resulting regioselectivity are influenced by the electronic properties of the substituents, as well as the solvent's polarity, which can affect the solubility and reactivity of the intermediates .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of pyrido[3,4-d]pyrimidines, including derivatives similar to the specified compound, have been extensively studied. For instance, Dyachenko et al. (2014) explored the synthesis and transformations of 1,3-thiazolo(thiazino)-fused pyrido[3,4-d]pyrimidines, demonstrating intramolecular cyclization and iodocyclization reactions that afford various pyrimidine derivatives with potential for further functionalization and study Dyachenko, Vas’kevich, & Vovk, 2014. Similarly, reactions of 2-alkenyl(alkynyl)sulfanylpyrido[3,4-d]pyrimidin-4(3H)-ones with arylsulfanyl chlorides have been investigated, leading to the formation of arylsulfanylthiazinopyridopyrimidines Dyachenko, Vas’kevich, Vas’kevich, & Vovk, 2014.

Biological Activities and Applications

The biological activities of thieno[3,2-d]pyrimidine derivatives have been a significant area of research, with studies exploring their antimicrobial, antitumor, and antiviral potentials. For example, Liu et al. (2014) designed and synthesized thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds, exhibiting potent antitumor activities Liu, Wu, Wang, Li, Wang, Zhao, & Gong, 2014. Additionally, the anticonvulsant activity of pyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives has been investigated, highlighting the compound's potential in developing new therapeutic agents Dashyan, Paronikyan, Noravyan, & Paronikyan, 2016.

Advanced Material Applications

Beyond biological applications, thieno[3,2-d]pyrimidine derivatives have been explored for their potential in advanced materials, such as in the development of fluorescent compounds for imaging and sensor applications. Yokota et al. (2012) synthesized new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, demonstrating solid-state fluorescence properties suitable for these applications Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, & Tominaga, 2012.

properties

IUPAC Name |

6-(3-methoxyphenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS3/c1-5-9-26-21-23-17-16-12(2)10-13(3)22-19(16)28-18(17)20(24-21)27-15-8-6-7-14(11-15)25-4/h5-8,10-11H,1,9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFBPRSPGRMCCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)SC4=CC=CC(=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

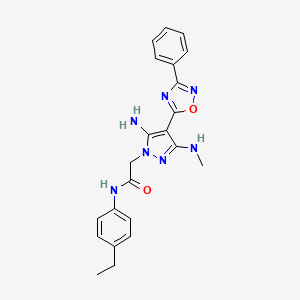

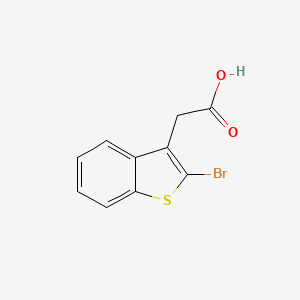

![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)

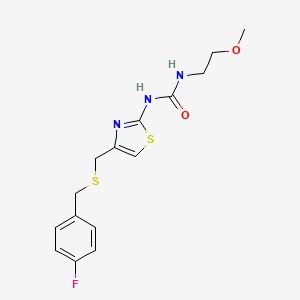

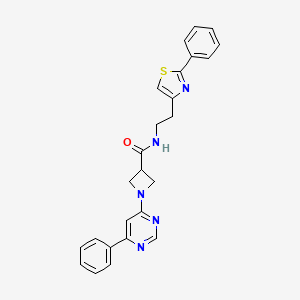

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)

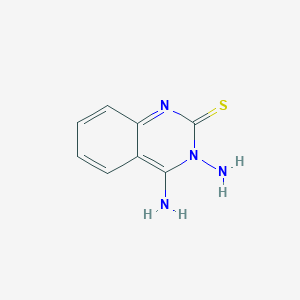

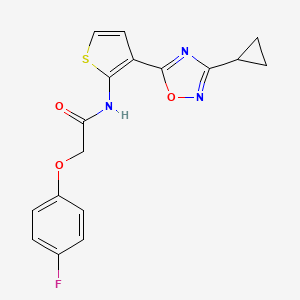

![2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2538643.png)

![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)

![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)